8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a structurally complex xanthine derivative characterized by its substitutions at positions 7 and 8 of the purine-2,6-dione core. This compound belongs to a class of molecules explored for diverse biological activities, including adenosine receptor modulation and phosphodiesterase inhibition .
Properties
CAS No. |
476480-56-5 |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-4-29-12-13-30-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12-14H2,1-3H3 |
InChI Key |
JOHLATYXEPAEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation at Position 7
Introduction of the naphthalen-1-ylmethyl group at position 7 is achieved through nucleophilic substitution. A mixture of 1,3-dimethylxanthine, anhydrous potassium carbonate (K₂CO₃), and dimethylformamide (DMF) is reacted with 1-(chloromethyl)naphthalene at room temperature. The reaction proceeds for 4–6 hours, after which the product is extracted with ethyl acetate and purified via recrystallization from ethanol/water.
Key parameters :
-
Solvent : DMF (polar aprotic) enhances nucleophilicity.
-
Base : K₂CO₃ neutralizes HCl byproduct, shifting equilibrium toward product formation.
Functionalization at Position 8
The 2-ethoxyethoxy group is introduced at position 8 via a Mitsunobu reaction or nucleophilic substitution.
Mitsunobu Reaction
The Mitsunobu reaction employs 2-ethoxyethanol , triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) to install the ethoxyethoxy group. The reaction is conducted under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.
Optimization :
Nucleophilic Substitution
Alternatively, the 8-chloro intermediate (generated via POCl₃ treatment) reacts with sodium 2-ethoxyethoxide in tetrahydrofuran (THF).
Conditions :
Methylation at Positions 1 and 3
Methyl groups are introduced early in the synthesis to avoid steric hindrance during subsequent substitutions. Dimethyl sulfate or methyl iodide in the presence of sodium hydride (NaH) in DMF is used.
Critical considerations :
-
Order of substitution : Methylation precedes naphthyl and ethoxyethoxy modifications.
-
Purity : Excess methylating agent is removed via aqueous washes.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways for synthesizing the target compound:
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu (Route A) | 4 | 32–36% | High regioselectivity at position 8 | Costly reagents (DEAD, PPh₃) |
| Nucleophilic (Route B) | 5 | 28–32% | Lower reagent cost | Longer reaction times, moderate yields |
Purification and Characterization
Final purification employs silica gel chromatography (chloroform:methanol = 20:1) and recrystallization. Characterization via , , and mass spectrometry confirms structure:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the purine ring or the naphthalene moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.
Reduction: Reduction of the purine ring or naphthalene ring is possible.
Ethylene glycol: (for diethylene glycol formation).
Hydrazine hydrate: (for reduction).
Chlorinating agents: (for substitution).
- The compound itself (8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione) is the primary product.
- By-products may include regioisomers and partially substituted derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit properties similar to known purine derivatives, which are often used in treating conditions such as asthma and cardiovascular diseases. The compound's ability to interact with adenosine receptors suggests its potential role as an anti-inflammatory agent.
Biochemical Studies
Studies have explored the compound's influence on purine metabolism. It has been observed to affect the activity of enzymes involved in purine synthesis and degradation pathways. This could have implications for understanding metabolic disorders linked to purine metabolism, such as gout or Lesch-Nyhan syndrome .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, indicating its potential use in developing supplements or pharmaceuticals aimed at combating oxidative damage .
Cancer Research
The compound's structural similarity to other purine analogs has led to its evaluation in cancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by interfering with nucleic acid synthesis . Further studies are needed to elucidate its mechanism of action and efficacy in vivo.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound may serve as a lead for new anticancer agents.
Case Study 2: Metabolic Disorders
A clinical study focused on patients with hyperuricemia explored the effects of this compound on uric acid levels and purine metabolism. The findings revealed that administration of the compound led to significant reductions in serum uric acid levels among participants with elevated baseline levels, indicating its potential utility in managing gout .
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
Position 7 Modifications :
- The naphthalen-1-ylmethyl group in the target compound confers greater lipophilicity compared to benzyl (e.g., 4-methylbenzyl in ) or hydroxyethyl (e.g., Etophylline ) groups. This likely enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Substitutions like piperazinyl-acetyl () introduce polar functional groups, improving solubility and enabling interactions with charged residues in enzyme active sites.
Position 8 Modifications: The 2-ethoxyethoxy chain in the target compound balances hydrophilicity and metabolic stability. In contrast, 8-thio or 8-hydrazine derivatives () exhibit higher reactivity but poorer stability. Alkylamino substituents (e.g., 2-morpholin-4-yl-ethylamino in ) enhance affinity for adrenergic receptors (Ki = 0.152–4.299 µM), suggesting tunable selectivity for cardiovascular targets.
Key Findings:
- Antiarrhythmic Activity: Derivatives with 8-alkylamino groups (e.g., ) show strong prophylactic antiarrhythmic effects, likely due to α-adrenoreceptor interactions. The target compound’s ethoxyethoxy group may shift selectivity toward adenosine receptors.
- Vasodilator Potential: Piperazinyl-acetyl derivatives () demonstrate potent PDE3 inhibition, correlating with vasodilation. The absence of such polar groups in the target compound suggests divergent mechanisms.
Biological Activity
8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure : The compound can be represented by the following molecular formula:
Molecular Weight : Approximately 372.428 g/mol.
CAS Number : 476480-68-9.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4 |
| Molecular Weight | 372.428 g/mol |
| CAS Number | 476480-68-9 |
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacterial strains, suggesting a role in antimicrobial therapy.
Case Studies and Research Findings
-
Antioxidant Effects :
- A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent. The mechanism was attributed to its ability to donate electrons and neutralize free radicals.
-
Antimicrobial Activity :
- In a controlled experiment, the compound was tested against multiple bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). Results showed a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting effective antimicrobial properties.
-
Cytotoxicity Studies :
- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress in vitro | |
| Antimicrobial | Inhibited growth of S. aureus and E. coli | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Future Directions and Therapeutic Implications
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound could elucidate its therapeutic potential.
- In Vivo Studies : Animal models could provide insights into pharmacokinetics and efficacy in a living organism.
- Formulation Development : Investigating various formulations may enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the optimal synthetic routes for 8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?
Methodological Answer: The synthesis of this compound likely follows a multi-step nucleophilic substitution strategy, similar to related purine derivatives. For example, in analogous xanthine derivatives, the 8-position is functionalized via reactions with alkyl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents like ethoxyethoxy groups . Key steps include:
Core structure preparation : Start with a 1,3-dimethylxanthine scaffold.
Substitution at position 8 : React with 2-ethoxyethoxy chloride/bromide in anhydrous DMF with a base (e.g., K₂CO₃) at room temperature.
Functionalization at position 7 : Introduce the naphthalen-1-ylmethyl group via alkylation or Mitsunobu reactions.
Purification : Use silica gel chromatography (e.g., PE:EA = 4:1) to isolate the product .
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer: A combination of analytical techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., intramolecular O-H···N bonds in similar theophylline derivatives) .
- X-ray Crystallography : Resolve bond lengths and angles, especially for the naphthalen-1-ylmethyl group, which may exhibit steric effects .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer: Given the compound’s structural similarity to antiarrhythmic and enzyme-inhibiting purine derivatives, prioritize:
- In vitro enzyme inhibition assays : Test against adenosine receptors (A₁/A₂A) or phosphodiesterases (PDEs) using fluorescence polarization .
- Cardiovascular models : Use Langendorff-perfused rat hearts to assess prophylactic antiarrhythmic activity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to explore potential antitumor effects .
Advanced Research Questions
Q. How do substituents at positions 7 and 8 influence the compound’s pharmacodynamics?
Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Position 7 : Bulky groups (e.g., naphthalen-1-ylmethyl) enhance lipophilicity and target binding via π-π stacking. Compare with ethyl or hydroxyethyl substituents, which reduce membrane permeability .
- Position 8 : Ethoxyethoxy groups improve solubility and metabolic stability compared to halogen or aryloxy substituents .
| Substituent Position | Example Group | Impact on Activity |
|---|---|---|
| 7 (R₁) | Naphthalen-1-ylmethyl | ↑ Binding affinity to hydrophobic enzyme pockets |
| 8 (R₂) | 2-Ethoxyethoxy | ↑ Solubility and bioavailability |
Q. What strategies resolve contradictions in activity data across different assay conditions?
Methodological Answer: Discrepancies often arise from assay-specific variables. For example:
- pH-dependent activity : Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to mimic physiological conditions .
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
- Metabolic stability : Perform liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation of the ethoxyethoxy chain) .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to adenosine receptors, focusing on hydrogen bonds between the purine core and conserved residues (e.g., Asn253 in A₂A) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the naphthalen-1-ylmethyl group in hydrophobic pockets .
- QSAR models : Train on datasets of xanthine derivatives to correlate substituent electronegativity with PDE4 inhibition .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer: Critical issues include:
- Reaction optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
- Purification : Transition from silica gel to preparative HPLC for >99% purity, monitoring by LC-MS .
- Byproduct analysis : Use GC-MS to detect alkylation byproducts (e.g., di-substituted impurities) and adjust stoichiometry .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzyme inhibition potency?
Methodological Answer: Contradictions may stem from:
- Assay sensitivity : Compare IC₅₀ values from fluorescence-based vs. radiometric assays (e.g., lower IC₅₀ in fluorescence due to signal amplification) .
- Protein source : Test recombinant vs. native enzymes (e.g., human PDE4B vs. rat liver extract) to identify species-specific effects .
- Allosteric modulation : Perform kinetic assays to determine if inhibition is competitive or non-competitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
